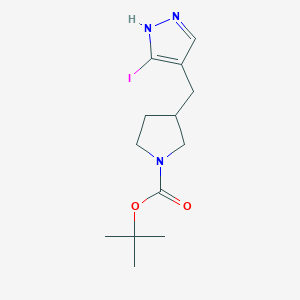
tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrazole ring substituted with an iodine atom, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be achieved through the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides. The resulting product is then reacted with alkyl hydrazines to form the pyrazole ring Finally, the pyrrolidine ring is introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
The pyrazole ring is a common motif in many biologically active compounds, and the presence of the iodine atom can enhance the compound’s bioavailability and binding affinity to certain biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity through halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 3-(methylamino)but-2-enoate
Uniqueness
tert-Butyl 3-((3-iodo-1H-pyrazol-4-yl)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the iodine atom in the pyrazole ring, which can enhance its biological activity and binding affinity. Additionally, the combination of the pyrazole and pyrrolidine rings provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C13H20IN3O2 |
|---|---|
Molecular Weight |
377.22 g/mol |
IUPAC Name |
tert-butyl 3-[(5-iodo-1H-pyrazol-4-yl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)6-10-7-15-16-11(10)14/h7,9H,4-6,8H2,1-3H3,(H,15,16) |
InChI Key |
LZOQCLJVXYFXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC2=C(NN=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















